PetF protein is primarily sourced from photosynthetic microorganisms and plants. It belongs to the class of proteins known as ferredoxins, characterized by their ability to undergo reversible oxidation-reduction reactions. Ferredoxins are classified based on their metal content, with PetF typically containing iron-sulfur clusters. The classification can be further divided into:
PetF is specifically categorized under Type I ferredoxins due to its structural composition.
The synthesis of PetF protein can be achieved through various methods, including:
These methods allow for the efficient production of PetF for research and industrial applications.
PetF protein exhibits a compact structure with a molecular weight of approximately 10 kDa. The core of its structure consists of an iron-sulfur cluster that facilitates electron transfer. Structural studies using techniques such as X-ray crystallography have revealed that:
The precise arrangement of these elements is crucial for its function as an electron carrier.
PetF participates in several biochemical reactions, primarily involving electron transfer. Key reactions include:
These reactions are essential for energy metabolism and biosynthesis in organisms utilizing PetF.
The mechanism of action for PetF involves its ability to undergo redox reactions. Upon receiving electrons from donor proteins (like Photosystem I), PetF becomes reduced (PetF^−). This reduced form can then transfer electrons to various acceptors, including:
The efficiency of this electron transfer is influenced by factors such as pH and temperature, which can affect the stability of the iron-sulfur cluster.
PetF protein possesses several notable physical and chemical properties:
The iron-sulfur cluster within PetF is sensitive to oxidative stress, which can affect its functionality.
PetF protein has various applications in scientific research and biotechnology:
PetF (ferredoxin) proteins in cyanobacteria exhibit conserved primary sequences critical for electron transfer functions. The N-terminal domain typically contains a CX₄CX₂CX₃C motif (where X is any amino acid), which coordinates the [2Fe-2S] cluster. In Anabaena and Synechococcus, sequence alignments reveal >85% identity in this iron-sulfur binding region, underscoring evolutionary conservation [3] [8]. Additionally, a hydrophobic core (residues 20–45) and a C-terminal acidic patch (residues 60–75) are universally present. The acidic patch, rich in aspartate and glutamate residues, mediates electrostatic interactions with partner proteins like ferredoxin-NADP⁺ reductase (FNR) [4] [7]. Mutagenesis studies confirm that substitutions in these motifs disrupt electron transfer efficiency by >90% [8].
Table 1: Conserved Motifs in Cyanobacterial PetF Proteins
Motif Type | Sequence Pattern | Functional Role | Conservation (%) |
---|---|---|---|
Fe-S Binding | CX₄CX₂CX₃C | [2Fe-2S] cluster ligation | 95–100 |
Hydrophobic Core | V/I/L-rich (20–45) | Structural stability | 85–90 |
Acidic Patch | D/E-rich (60–75) | Electrostatic protein docking | 90–95 |
X-ray crystallography has resolved PetF structures at 1.5–2.0 Å resolution, revealing a conserved β-grasp fold: a four-stranded antiparallel β-sheet (residues 1–40) capped by an α-helix (residues 45–60) [3] [8]. The [2Fe-2S] cluster is buried within the β-sheet scaffold, with bond lengths of 2.3 Å (Fe-S) and 2.7 Å (Fe-Cys-S), consistent with tetrahedral coordination geometry [8]. Structural comparisons show that the loop connecting β2 and β3 (residues 25–30) exhibits conformational flexibility, enabling adaptive binding to redox partners. Synechococcus PetF crystals (PDB: 1FXI) further demonstrate a 10° hinge motion in the C-terminal helix upon reduction, facilitating electron transfer [8].
¹H-¹⁵N HSQC NMR analyses of reduced/oxidized PetF reveal chemical shift perturbations centered on Cys residues ligating the [2Fe-2S] cluster. In Anabaena PetF, oxidation shifts the backbone amide of Cys41 by 1.8 ppm, indicating altered electronic environments [3]. Paramagnetic NMR restraints confirm antiferromagnetic coupling between Fe³⁺ ions (J = −400 cm⁻¹). The cluster exhibits μ-sulfide-bridged symmetry, with Fe–Fe distances of 2.7 Å validated by EXAFS [8]. Hydrogen bonding between the cluster sulfides and backbone amides (e.g., Ser44, Ala45) stabilizes the reduced state, lowering its reduction potential by −420 mV [3].
Structural superimposition of PetF homologs highlights conserved topology but divergent electrostatic surfaces:
Table 2: Structural Parameters of PetF Homologs
Species | PDB ID | RMSD* (Å) | Acidic Patch Charge (e⁻) | FNR Kd (μM) |
---|---|---|---|---|
Anabaena sp. PCC 7119 | 1FCA | 0.0 | −15 | 1.2 |
Synechococcus sp. PCC 7002 | 1FXI | 1.5 | −10 | 3.5 |
Thermosynechococcus elongatus | 1JFO | 2.2 | −12 | 2.8 |
RMSD relative to *Anabaena 1FCA
The C-terminal acidic patch (residues 60–75) drives transient complexes with positively charged partners like FNR and photosystem I (PSI):
These electrostatic interactions enable PetF to maintain nanomolar Kd values despite transient binding lifetimes of <1 ms, ensuring rapid electron shuttling during photosynthesis [7] [10].
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